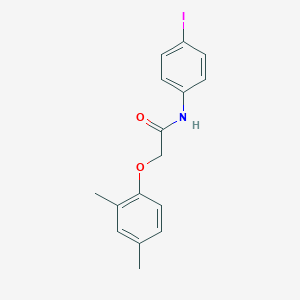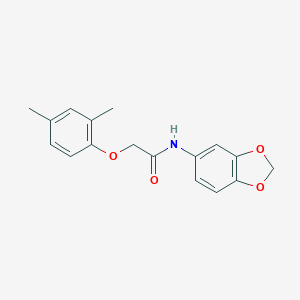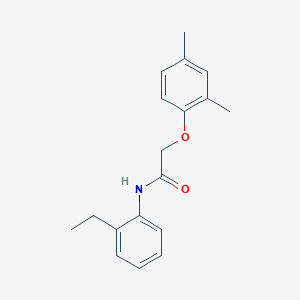![molecular formula C15H18BrNO B311971 Benzamide, 4-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]-](/img/structure/B311971.png)
Benzamide, 4-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 4-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]- is an organic compound with a complex structure that includes a bromine atom, a cyclohexene ring, and a benzamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]- typically involves the reaction of 4-bromobenzoyl chloride with 2-(1-cyclohexen-1-yl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of Benzamide, 4-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, 4-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]- can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The cyclohexene ring can be oxidized to form a cyclohexanone derivative or reduced to form a cyclohexane derivative.
Addition Reactions: The double bond in the cyclohexene ring can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the cyclohexene ring.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the cyclohexene ring.
Major Products Formed
Substitution Products: Compounds where the bromine atom is replaced by other functional groups.
Oxidation Products: Cyclohexanone derivatives.
Reduction Products: Cyclohexane derivatives.
Applications De Recherche Scientifique
Benzamide, 4-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Benzamide, 4-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]- depends on its interaction with specific molecular targets. For example, if used as an enzyme inhibitor, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The cyclohexene ring and benzamide group play crucial roles in the binding affinity and specificity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-fluorobenzamide
- 4-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]benzenesulfonamide
Uniqueness
Benzamide, 4-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]- is unique due to its specific combination of a bromine atom, a cyclohexene ring, and a benzamide group. This combination imparts distinct chemical properties and reactivity patterns that differentiate it from similar compounds. The presence of the bromine atom allows for further functionalization through substitution reactions, while the cyclohexene ring provides a site for oxidation and reduction reactions.
Propriétés
Formule moléculaire |
C15H18BrNO |
|---|---|
Poids moléculaire |
308.21 g/mol |
Nom IUPAC |
4-bromo-N-[2-(cyclohexen-1-yl)ethyl]benzamide |
InChI |
InChI=1S/C15H18BrNO/c16-14-8-6-13(7-9-14)15(18)17-11-10-12-4-2-1-3-5-12/h4,6-9H,1-3,5,10-11H2,(H,17,18) |
Clé InChI |
OTTNWIHSQOUADU-UHFFFAOYSA-N |
SMILES |
C1CCC(=CC1)CCNC(=O)C2=CC=C(C=C2)Br |
SMILES canonique |
C1CCC(=CC1)CCNC(=O)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


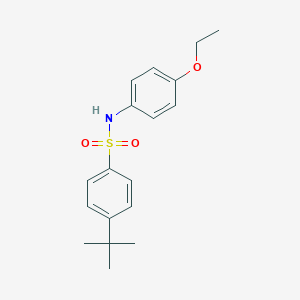

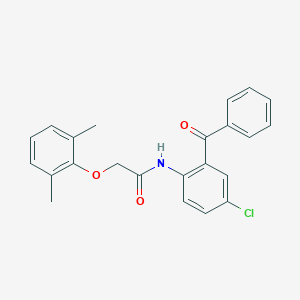

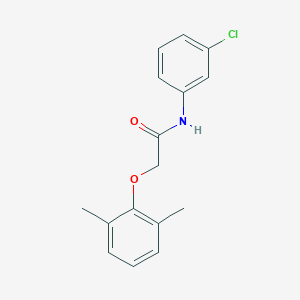
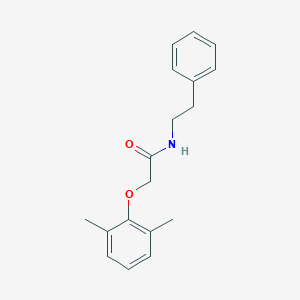
![Ethyl 2-{[(2,6-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B311901.png)


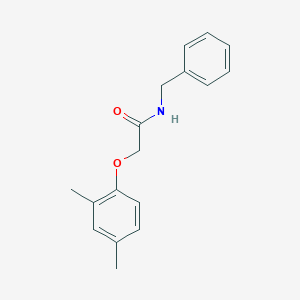
![N-[4-(acetylamino)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B311908.png)
